N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
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Overview
Description
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide typically involves the cyclization of N-acylhydrazines. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction can be facilitated by using phosphorus oxychloride (POCl3) as a dehydrating agent .
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Step 1: Formation of N-acylhydrazine
- React hydrazine hydrate with a carboxylic acid derivative (e.g., ester or acid chloride) to form N-acylhydrazine.
- Conditions: Room temperature, solvent such as ethanol or methanol.
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Step 2: Cyclization to form oxadiazole
- Treat the N-acylhydrazine with POCl3 to induce cyclization, forming the oxadiazole ring.
- Conditions: Reflux, solvent such as dichloromethane or chloroform.
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Step 3: Formation of the final compound
- The oxadiazole intermediate is then reacted with a suitable amine or amide to form this compound.
- Conditions: Mild heating, solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
Chemistry
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology and Medicine
This compound has shown promise in medicinal chemistry for its potential anti-inflammatory, anticancer, and antimicrobial properties . It is being studied for its ability to interact with various biological targets, including enzymes and receptors.
Industry
In materials science, this compound is used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties .
Mechanism of Action
The mechanism by which N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole
- 2-Phenyl-1,3,4-oxadiazole
- N-(4-phenyl-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide is unique due to the specific positioning of the oxadiazole ring and the phenyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as in drug design and materials science .
Properties
IUPAC Name |
N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-15(21)18-14-10-6-9-13(11-14)17-20-19-16(22-17)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOUCXBWJIPXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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